Sdz nvi-085

Description

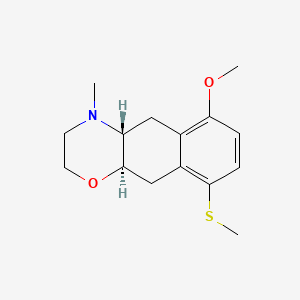

Structure

3D Structure

Properties

CAS No. |

104195-17-7 |

|---|---|

Molecular Formula |

C15H21NO2S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |

InChI |

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1 |

InChI Key |

SLMAGYSTRWJTMF-TZMCWYRMSA-N |

Isomeric SMILES |

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC |

Canonical SMILES |

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |

Appearance |

Solid powder |

Other CAS No. |

104195-17-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |

Origin of Product |

United States |

Foundational & Exploratory

Sdz nvi-085: A Technical Guide to its 5-Hydroxytryptamine Competitive Antagonist Properties

This guide provides an in-depth technical overview of Sdz nvi-085, focusing on its characteristics as a competitive antagonist of the 5-hydroxytryptamine (5-HT) system. Primarily recognized as an α1A-adrenoceptor agonist, Sdz nvi-085 possesses a significant and potent antagonistic activity at 5-HT2A receptors, a property that may be crucial to its overall pharmacological profile in vivo.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and detailed methodologies for its characterization.

Introduction to Sdz nvi-085 and its Duality of Action

Sdz nvi-085, chemically known as (±)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth[2,3-b]-1,4-oxazine hydrochloride, is a compound with a complex pharmacological profile.[1] While initially developed and classified as a selective α1-adrenoceptor agonist, subsequent research has unequivocally demonstrated its potent competitive antagonism at 5-HT2A receptors.[1][2] This dual activity is a critical consideration for its use as a pharmacological tool, as its affinity for 5-HT2 receptors is suggested to be considerably higher than for α1-adrenoceptors.[2] Understanding the nuances of its interaction with the serotonergic system is therefore paramount for interpreting experimental results and exploring its therapeutic potential.

Serotonin (5-HT) receptors are a large and diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and pathological processes.[3][4] Antagonists of these receptors are therapeutically important in a variety of disorders.[5] Competitive antagonists, such as Sdz nvi-085 at the 5-HT2A receptor, bind to the same site as the endogenous ligand (serotonin) but do not activate the receptor, thereby blocking the downstream signaling cascade.[3]

Pharmacological Profile: 5-HT Receptor Antagonism

The primary and most well-characterized serotonergic activity of Sdz nvi-085 is its competitive antagonism at the 5-HT2A receptor. This has been demonstrated in functional assays, such as the 5-HT-induced contraction of rat isolated aorta and caudal artery.[1][2] In these assays, Sdz nvi-085 produces a concentration-dependent rightward shift in the 5-HT concentration-response curve, a hallmark of competitive antagonism.[1]

Quantitative Analysis of 5-HT2A Antagonism

The potency of a competitive antagonist is typically quantified by its pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

| Parameter | Value | Tissue/Assay | Reference |

| pA2 | 8.0 (slope of 1.0) | Rat isolated caudal artery | [1] |

| pKB | 8.13 ± 0.08 | Rat isolated aorta | [2] |

| pIC50 | 7.2 ± 0.1 | Rat isolated caudal artery (relaxation of 5-HT precontracted tissue) | [1] |

Table 1: Quantitative parameters of Sdz nvi-085 antagonism at the 5-HT2A receptor.

The Schild regression analysis yielding a slope of 1.0 further supports a simple, reversible competitive interaction at a single receptor population.[1]

Receptor Subtype Selectivity

While the 5-HT2A antagonism is well-documented, the broader selectivity profile of Sdz nvi-085 across other 5-HT receptor subtypes is not as extensively characterized in the public domain. There is some evidence to suggest that the hypothermic effects of Sdz nvi-085 in guinea pigs may be mediated by 5-HT1D receptors. This highlights the importance of comprehensive selectivity profiling to fully understand its pharmacological effects. The lack of extensive public data on its binding affinities at other 5-HT receptors (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT3, etc.) necessitates further investigation for any research application where off-target effects are a concern.

Mechanism of Action: Competitive Antagonism at the 5-HT2A Receptor

The 5-HT2A receptor is a Gq/G11-coupled GPCR. Upon activation by serotonin, it initiates a signaling cascade that leads to the hydrolysis of inositol phosphates and an increase in intracellular calcium levels. Sdz nvi-085, as a competitive antagonist, binds to the orthosteric site on the 5-HT2A receptor, physically preventing serotonin from binding and activating this cascade.

Figure 1: Mechanism of 5-HT2A competitive antagonism by Sdz nvi-085.

Experimental Protocols for Characterization

To rigorously characterize the 5-hydroxytryptamine competitive antagonist properties of Sdz nvi-085, a combination of radioligand binding assays and functional assays is essential.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of Sdz nvi-085 for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Rationale: This assay directly measures the interaction of the test compound with the receptor protein, providing a quantitative measure of its affinity. Using a well-characterized radiolabeled antagonist like [3H]-ketanserin allows for a direct comparison of binding potencies.

Figure 2: Workflow for a 5-HT2A radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Homogenize cells in a suitable buffer and prepare membrane fractions by differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4.

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add assay buffer.

-

Non-Specific Binding: Add a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM mianserin).

-

Competitive Binding: Add serial dilutions of Sdz nvi-085.

-

-

Radioligand Addition: Add the radiolabeled 5-HT2A antagonist (e.g., [3H]-ketanserin) to all wells at a final concentration near its Kd.

-

Membrane Addition: Add the prepared cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of Sdz nvi-085.

-

Determine the IC50 value (the concentration of Sdz nvi-085 that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: In Vitro Smooth Muscle Contraction

This protocol assesses the functional antagonism of Sdz nvi-085 by measuring its ability to inhibit 5-HT-induced contractions in isolated vascular tissue.

Rationale: This assay provides a measure of the compound's functional effect in a physiological system where 5-HT2A receptors mediate a contractile response. It allows for the determination of the pA2 value, a key parameter for classifying competitive antagonists.

Figure 3: Workflow for a functional smooth muscle contraction assay.

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and dissect the thoracic aorta or caudal artery in cold physiological salt solution (e.g., Krebs-Henseleit solution).

-

Mounting: Cut the artery into rings and mount them in an organ bath containing the salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Connect the tissues to isometric force transducers.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension.

-

Control Response: Generate a cumulative concentration-response curve to serotonin to establish a baseline.

-

Antagonist Incubation: After a washout period, incubate the tissues with a known concentration of Sdz nvi-085 for a predetermined time (e.g., 30-60 minutes).

-

Test Response: In the continued presence of Sdz nvi-085, generate a second cumulative concentration-response curve to serotonin.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of Sdz nvi-085.

-

Data Analysis:

-

Plot the log concentration of serotonin versus the contractile response for each concentration of Sdz nvi-085.

-

Calculate the dose ratio (the ratio of the EC50 of serotonin in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of Sdz nvi-085.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Conclusion and Future Directions

Sdz nvi-085 is a pharmacologically complex molecule, acting as both an α1A-adrenoceptor agonist and a potent, competitive 5-HT2A receptor antagonist.[1][2] The data strongly support a reversible and competitive mode of action at the 5-HT2A receptor, with pA2/pKB values around 8.0, indicating high affinity.[1][2] This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for its characterization.

For drug development professionals and researchers utilizing Sdz nvi-085, it is imperative to acknowledge its dual pharmacology. Future research should aim to delineate its full 5-HT receptor selectivity profile to better understand its in vivo effects and potential off-target interactions. The protocols detailed herein offer a robust starting point for such investigations, ensuring scientific integrity and reproducible characterization of its 5-hydroxytryptamine competitive antagonist properties.

References

-

SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. European Journal of Pharmacology. [Link]

-

The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. European Journal of Pharmacology. [Link]

-

Is SDZ NVI-085 an alpha 1-adrenoceptor subtype-selective agonist?. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Central 5-HT receptors and their function; present and future. Pure. [Link]

-

5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Clinical Medicine Research. [Link]

Sources

- 1. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Pithadia | Journal of Clinical Medicine Research [jocmr.org]

Troubleshooting & Optimization

Technical Support Center: Resolving SDZ NVI-085 Precipitation

Ticket ID: NVI-085-SOL Status: Open Subject: Precipitation of SDZ NVI-085 in 0.9% Physiological Saline Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary & Root Cause Analysis

The Issue:

Researchers frequently report that SDZ NVI-085 (a naphthoxazine derivative and

The Mechanism (Physicochemical Causality): SDZ NVI-085 is a lipophilic weak base (typically supplied as a hydrochloride or hydrogen malonate salt).[1] Its solubility is governed by two critical factors:

-

pH vs. pKa: The compound relies on protonation of its nitrogen center for aqueous solubility.[1] Physiological saline (pH ~5.5–7.[1]0) often has a pH sufficiently high to shift the equilibrium toward the free base form, which is hydrophobic and insoluble.[1]

-

The Common Ion Effect: If you are using the hydrochloride salt of SDZ NVI-085, dissolving it in 0.9% NaCl (which contains a high concentration of Cl⁻ ions) can suppress the dissociation of the salt, forcing it back into a solid state.[1]

Immediate Action: Do not heat or sonicate the saline suspension in an attempt to redissolve; this often degrades the compound or creates metastable supersaturated solutions that precipitate later in vivo.[1] Follow the protocols below to stabilize the formulation.

Decision Matrix: Selecting the Right Vehicle

Before proceeding, select the protocol that matches your experimental constraints (e.g., route of administration).[1]

Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.[1]

Step-by-Step Formulation Protocols

Protocol A: The "Acid-Stabilized" Saline (Low Excipient Load)

Best for: IV bolus where co-solvents (DMSO) are contraindicated.[1]

Theory: Slightly lowering the pH ensures the amine remains protonated (ionized) and soluble.[1]

-

Prepare Vehicle: Take 50 mL of 0.9% NaCl. Add 0.1 N HCl dropwise until the pH reaches 4.5–5.0 . (Do not go lower than pH 4.0 to avoid injection site irritation).[1]

-

Solubilize Stock: Weigh the required amount of SDZ NVI-085.[1]

-

Dissolution: Add the acidified saline directly to the powder.[1]

-

Vortex: Vortex vigorously for 30 seconds.

-

Verification: The solution should be clear. If a haze persists, the concentration is likely above the solubility limit for this pH.[1] Switch to Protocol B.

Protocol B: Cyclodextrin Complexation (The "Fail-Safe")

Best for: High concentrations (>5 mg/mL) or sensitive in vivo models.[1]

Theory: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "cage" around the lipophilic naphthoxazine core, shielding it from the aqueous saline environment while maintaining isotonicity.[1]

-

Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v).

-

Note: You can use 0.9% Saline instead of water, but pure water is often better for initial complexation, then tonicity is adjusted.[1]

-

-

Add Compound: Add SDZ NVI-085 powder to the 20% HP-β-CD solution.

-

Agitate: Place on a shaker or rotating mixer for 30–60 minutes at room temperature.

-

Filter: Sterile filter (0.22 µm). This solution is usually stable for weeks at 4°C.[1]

Protocol C: The Co-Solvent Spike (Standard Research Method)

Best for: IP/SC injections or acute experiments.[1]

Theory: Pre-dissolving in an organic solvent overcomes the crystal lattice energy, allowing for rapid dispersion into the aqueous phase.[1]

| Component | Volume Fraction | Function |

| DMSO | 5% | Primary Solubilizer (Stock) |

| Tween 80 | 5% | Surfactant (Prevents re-precipitation) |

| Saline (0.9%) | 90% | Bulk Vehicle |

Workflow:

-

Make Stock: Dissolve SDZ NVI-085 in 100% DMSO at 20x the final desired concentration.

-

Add Surfactant: Add Tween 80 to the DMSO stock (1:1 ratio with DMSO) and vortex.

-

Dilute: Slowly add warm (37°C) saline to the DMSO/Tween mixture while vortexing continuously.

-

Critical: Do not add the DMSO stock to the saline; add saline to the stock.

-

Troubleshooting & FAQs

Q: I see "oily droplets" instead of crystals. What is this? A: This is "oiling out."[1] It happens when the compound separates as a liquid phase rather than a solid crystal.[1] This is common with naphthoxazines in neutral saline.[1]

-

Fix: Increase the Tween 80 concentration to 10% or switch to Protocol B (Cyclodextrin), which prevents this phase separation.

Q: Can I use Phosphate Buffered Saline (PBS)? A: Avoid PBS. Phosphate anions can form insoluble salt pairs with cationic drugs like SDZ NVI-085.[1] Standard 0.9% NaCl (Saline) or simple water/glucose (D5W) is chemically safer for this compound.[1]

Q: My solution precipitates after sitting for 1 hour. Why? A: This is likely "Ostwald Ripening" or pH drift.[1] Saline absorbs CO2 from the air, changing pH.[1]

-

Fix: Prepare fresh immediately before use. If storage is required, freeze the DMSO stock (Protocol C, Step 1) and dilute only at the moment of injection.[1]

Q: What is the maximum solubility I can expect? A:

-

Pure Saline (pH 7): < 0.1 mg/mL (High risk of precipitation)[1]

-

Acidified Saline (pH 4.5): ~1–3 mg/mL[1]

-

20% HP-β-CD: > 10 mg/mL[1]

References

-

Eltze, M., & Boer, R. (1992).[1][2] The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat.[1][2][3] European Journal of Pharmacology, 224(2-3), 125-136.[1][2][3]

-

Blue, D. R., et al. (1995).[1] The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta.[1][2][4][5] European Journal of Pharmacology, 287(3), 309-312.[1][4]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Cited for Protocol B mechanism).

-

PubChem. (n.d.).[1] SDZ NVI-085 Compound Summary. National Center for Biotechnology Information.[1]

Sources

- 1. Sdz nvi-085 | C15H21NO2S | CID 128503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Alpha-1 Adrenergic Agonist Potency of Sdz NVI-085 and Phenylephrine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of Sdz NVI-085 and phenylephrine, two agonists of the alpha-1 adrenergic receptor (α1-AR). While both compounds stimulate this receptor class, they exhibit distinct pharmacological profiles crucial for experimental design and interpretation. Phenylephrine is a classical, widely used α1-AR agonist with a recognized clinical profile, particularly as a vasopressor.[1][2] However, its selectivity across α1-AR subtypes is limited, and evidence suggests its mechanism may involve indirect actions, such as promoting norepinephrine release.[3] In contrast, Sdz NVI-085 has been characterized as a potent and selective agonist for the α1A-adrenoceptor subtype.[4] This selectivity makes it a valuable pharmacological tool for dissecting the specific roles of the α1A subtype. However, its utility is complicated by a significant off-target effect: potent competitive antagonism at 5-HT2A receptors.[5][6] This guide will dissect these nuances, presenting the underlying pharmacology, experimental methodologies for potency determination, and a synthesis of available data to empower researchers in making informed decisions for their studies.

Introduction: The Alpha-1 Adrenergic Receptor Landscape

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system.[7][8] Activated by the endogenous catecholamines norepinephrine and epinephrine, they play pivotal roles in cardiovascular homeostasis, primarily through the contraction of vascular smooth muscle.[8][9]

There are three distinct α1-AR subtypes: α1A, α1B, and α1D.[7][9] All three subtypes primarily couple to the Gq/11 family of G proteins.[10] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which is the principal driver of cellular responses like smooth muscle contraction.[9][10][11]

Phenylephrine is a synthetic amine widely used clinically to increase blood pressure in hypotensive states and as a nasal decongestant, though its oral efficacy for the latter is now considered ineffective by FDA advisors.[1][12][13][14] It has long been the archetypal selective α1-AR agonist in pharmacological research.[3]

Sdz NVI-085 ((-)-(4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-2H-naphth[2,3-b)-1,4-oxazine) is a research compound identified as a potent agonist with high selectivity for the α1A-AR subtype over the α1B subtype.[4]

The choice between these two agonists depends critically on the experimental question: Is the goal to elicit a general α1-AR response, or to probe the specific function of the α1A subtype? This guide will provide the framework to answer that question.

Alpha-1 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for α1-adrenergic receptors is depicted below.

Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.

Methodologies for Potency and Affinity Determination

To objectively compare Sdz NVI-085 and phenylephrine, a multi-faceted approach employing in vitro, ex vivo, and in vivo assays is required. Each methodology provides a different piece of the pharmacological puzzle, from receptor binding to physiological response.

In Vitro Assays: Quantifying Molecular Interactions

A. Radioligand Binding Assays: Measuring Affinity (Ki)

These assays are the gold standard for determining the binding affinity of a compound for a receptor.[15][16] They do not measure function but quantify how avidly a compound binds. A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., phenylephrine) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-Prazosin, a high-affinity α1-AR antagonist) from the receptor.

Causality Behind Experimental Choices:

-

Why use a competitive assay? It allows the determination of affinity for unlabeled compounds, which is the case for most test agonists.

-

Why use membranes from cells expressing specific subtypes? To determine subtype selectivity, assays are run on membranes prepared from cell lines (e.g., HEK293, CHO) engineered to express only a single α1-AR subtype (α1A, α1B, or α1D). This isolates the interaction and prevents confounding results from mixed receptor populations found in native tissues.

-

Why is Ki important? A lower Ki value indicates a higher binding affinity. Comparing Ki values across subtypes reveals the compound's selectivity profile.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize cultured cells expressing the target α1-AR subtype in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[17] Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.[17] Resuspend the membrane pellet and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin at its Kd concentration), and a range of concentrations of the unlabeled test compound (Sdz NVI-085 or phenylephrine).[17]

-

Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (with a saturating concentration of a non-radiolabeled antagonist like phentolamine).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[17]

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.[17]

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

B. Calcium Mobilization Assay: Measuring Functional Potency (EC50)

This cell-based functional assay measures the direct downstream consequence of α1-AR activation: the increase in intracellular calcium.[18][19][20] It is a high-throughput method to determine a compound's potency (EC50 - the concentration that produces 50% of the maximal response) and efficacy (Emax - the maximal response).

Causality Behind Experimental Choices:

-

Why measure calcium? It is the direct second messenger for Gq-coupled receptors and is a robust, reliable indicator of receptor activation.[19][20]

-

Why use fluorescent dyes? Dyes like Fluo-4 AM are cell-permeable and their fluorescence intensity increases dramatically upon binding to Ca2+, providing a strong signal that can be read in real-time.[20][21]

-

Why use a FLIPR? A Fluorometric Imaging Plate Reader (FLIPR) is an automated instrument that can add compounds and read fluorescence from all wells of a microplate simultaneously, enabling precise measurement of the rapid kinetics of calcium release.[18][22]

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Protocol: Calcium Mobilization Assay

-

Cell Plating: Seed cells stably expressing the desired α1-AR subtype into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.[18]

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (which prevents the dye from being pumped out of the cells).[18] Incubate for approximately 1 hour at 37°C.[21]

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the agonist (Sdz NVI-085 or phenylephrine) at a higher concentration (e.g., 4x the final desired concentration).

-

Assay Execution: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will record a baseline fluorescence reading from the cell plate.

-

Agonist Addition & Reading: The FLIPR's integrated fluidics will then add the agonist from the compound plate to the cell plate while continuing to record fluorescence intensity in real-time. An increase in fluorescence corresponds to calcium mobilization.

-

Data Analysis: The change in fluorescence (Max - Min) is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

In Vivo Assays: Assessing Physiological Response

A. Hemodynamic Monitoring in Rodent Models

The primary physiological function of systemic α1-AR activation is vasoconstriction, leading to an increase in blood pressure.[1] Therefore, the most relevant in vivo assay is to measure the hemodynamic response (mean arterial pressure, MAP) following administration of the agonist in an anesthetized or conscious animal model (e.g., rat or mouse).

Causality Behind Experimental Choices:

-

Why measure blood pressure? It is the ultimate physiological readout of systemic α1-AR agonist activity and integrates factors like receptor density, signal transduction efficiency, and drug pharmacokinetics.

-

Why use telemetry? Implantable radiotelemetry is considered the gold standard for chronic, long-term blood pressure monitoring in freely moving, conscious animals.[23][24][25] This method avoids the stress and anesthetic artifacts associated with other methods like tail-cuff or acute catheterization, providing more reliable and physiologically relevant data.[24]

-

Why is this a critical assay? It determines the in vivo potency, which can differ significantly from in vitro potency due to metabolism, distribution, and potential off-target effects.

Protocol: In Vivo Blood Pressure Measurement via Radiotelemetry

-

Transmitter Implantation: Under sterile surgical conditions and appropriate anesthesia, a telemetry transmitter body is implanted subcutaneously or in the abdominal cavity of the rodent.[24] The device's pressure-sensing catheter is carefully inserted and secured into an artery, typically the carotid or femoral artery.[24]

-

Post-Surgical Recovery: The animal is allowed to recover fully from surgery (typically 7-10 days). During this time, it is housed in its home cage, which is placed on a receiver that collects the telemetered data.

-

Baseline Recording: Once the animal has returned to a normal circadian rhythm of blood pressure and heart rate, baseline hemodynamic data are continuously recorded for at least 24-48 hours.

-

Drug Administration: Sdz NVI-085 or phenylephrine is administered (e.g., via intravenous, intraperitoneal, or subcutaneous injection) at various doses.

-

Data Acquisition: Blood pressure, heart rate, and activity are continuously monitored before, during, and after drug administration until the parameters return to baseline.

-

Data Analysis: The peak change in Mean Arterial Pressure (MAP) from baseline is calculated for each dose. A dose-response curve is generated by plotting the change in MAP against the log of the administered dose to determine the ED50 (the dose required to produce 50% of the maximal pressor effect).

Data Synthesis and Pharmacological Comparison

| Parameter | Sdz NVI-085 | Phenylephrine | Rationale & Significance |

| Primary Target | α1A-Adrenergic Receptor | α1-Adrenergic Receptors | Sdz NVI-085 is a tool for subtype-selective studies; Phenylephrine elicits a general α1-AR response. |

| Mechanism | Direct Agonist | Primarily a direct agonist, but with evidence of indirect action (NA release)[3] | Phenylephrine's indirect action can complicate results in tissues with intact sympathetic innervation. |

| Affinity (Ki) | High for α1A | Ki ~1.4 µM for α1A; lower affinity for α1B and α1D[26] | Sdz NVI-085 shows higher selectivity for the α1A subtype. |

| In Vitro Potency | Potent at α1A-mediated responses | Potent α1-AR agonist | Sdz NVI-085 is reported to have similar potency to phenylephrine in tissues rich in α1A receptors (e.g., rat vas deferens).[4] |

| Subtype Potency | α1A >> α1B (failed to evoke contraction in rat aorta, an α1B-rich tissue)[4] | Active at all α1 subtypes, though with some preference for α1A.[26][27] | This is the key difference: Sdz NVI-085 is a functional α1A-selective agonist. |

| In Vivo Effect | Pressor response (increase in blood pressure) | Pressor response (increase in blood pressure)[1][2] | Both compounds are effective vasopressors in vivo, consistent with α1-AR activation. |

| Key Off-Target | Potent competitive 5-HT2A antagonist (pKB ~8.13)[5][6] | Minimal at therapeutic doses | The 5-HT2A antagonism of Sdz NVI-085 is a major confounding factor that must be controlled for in experiments.[5] |

Discussion and Recommendations for Researchers

The choice between Sdz NVI-085 and phenylephrine is not about which is "better," but which is the appropriate tool for the scientific question.

Phenylephrine remains the workhorse compound for inducing a general α1-adrenergic response . Its pharmacology is well-documented, and it is commercially available and clinically relevant. However, researchers must be aware of two key limitations:

-

Limited Subtype Selectivity: Effects observed with phenylephrine cannot be definitively attributed to a single α1-AR subtype without further pharmacological or genetic dissection (e.g., using subtype-selective antagonists or knockout animals).

-

Potential Indirect Action: In ex vivo tissues with neuronal uptake mechanisms or in vivo, a portion of phenylephrine's effect may be mediated by the release of endogenous norepinephrine.[3] This can be problematic when trying to quantify direct receptor activation. Experiments in recombinant cell systems, which lack noradrenergic nerve terminals, can mitigate this issue.

Sdz NVI-085 is a specialized tool for investigating the specific role of the α1A-adrenergic receptor subtype . Its high functional selectivity for α1A over α1B makes it invaluable for differentiating the physiological roles of these receptors.[4] For example, using Sdz NVI-085, one could probe the specific contribution of α1A-ARs to renal vasoconstriction or vas deferens contraction.[4]

The critical caveat for Sdz NVI-085 is its potent 5-HT2A receptor antagonism .[5][6] Serotonin 5-HT2A receptors are also involved in smooth muscle contraction and other physiological processes. Therefore, any experiment using Sdz NVI-085 must include appropriate controls to ensure the observed effects are not due to the blockade of this serotonin receptor. This could involve running parallel experiments with a selective 5-HT2A agonist or antagonist.

-

For studies requiring a general, robust activation of α1-adrenergic receptors where subtype specificity is not the primary concern, phenylephrine is a suitable and well-characterized choice.

-

For studies aiming to isolate and characterize the specific functions of the α1A-adrenergic receptor subtype , Sdz NVI-085 offers the necessary selectivity, provided that its off-target 5-HT2A antagonist activity is experimentally controlled and accounted for.

By understanding the distinct pharmacological profiles and employing the rigorous methodologies outlined in this guide, researchers can effectively leverage these compounds to advance our understanding of adrenergic signaling in health and disease.

References

-

Frontiers. (2020, September 29). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. [Link]

-

PMC. (2023). Measurement of blood pressure in rats: Invasive or noninvasive methods?[Link]

-

PubMed. (1995, December 20). The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. [Link]

-

PMC. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

-

PMC. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review. [Link]

-

NIH. (2023, October 30). Phenylephrine - StatPearls. [Link]

-

Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

PubMed. (2019, May 15). Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section. [Link]

-

Drugs.com. (2024, July 24). Phenylephrine vs Pseudoephedrine - How do they compare?[Link]

-

PubMed. (1995, January 1). The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat. [Link]

-

Wikipedia. Alpha-1 adrenergic receptor. [Link]

-

Indigo Biosciences. Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). [Link]

-

MDPI. (2022, February 10). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]

-

Yale School of Medicine. (2023, October 5). Phenylephrine, a Common Decongestant, Is Ineffective, Say FDA Advisors. It's Not Alone. [Link]

-

PubMed. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. [Link]

-

U.S. Food and Drug Administration. (2012, September 12). NDA 203826 Clinical Pharmacology Review. [Link]

-

U.S. Food and Drug Administration. (2024, November 7). FDA Proposes Ending Use of Oral Phenylephrine as OTC Monograph Nasal Decongestant Active Ingredient After Extensive Review. [Link]

-

Frontiers. (2022, June 22). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. [Link]

-

MDPI. (2023, February 20). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. [Link]

-

Circulation Research. α1-Adrenergic Receptor Subtypes. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

-

CNET. (2024, November 10). Which Decongestants Are Effective? Why the FDA Wants to Pull a Popular Medicine Ingredient. [Link]

-

PMC. (2011, June 28). α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. [Link]

-

American Journal of Physiology. A new method for measurement of blood pressure, heart rate, and activity in the mouse by radiotelemetry. [Link]

-

PMC. (2022, August 9). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. [Link]

-

American Journal of Physiology. (2021, February 9). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. [Link]

-

PMC. (2016, May 17). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. [Link]

-

Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

-

Springer Nature Experiments. Measuring Blood Pressure in Small Laboratory Animals. [Link]-9523-2_14)

Sources

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Phenylephrine, a Common Decongestant, Is Ineffective, Say FDA Advisors. It’s Not Alone | Yale School of Medicine [medicine.yale.edu]

- 13. fda.gov [fda.gov]

- 14. Which Decongestants Are Effective? Why the FDA Wants to Pull a Popular Medicine Ingredient - CNET [cnet.com]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. moleculardevices.com [moleculardevices.com]

- 22. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 26. apexbt.com [apexbt.com]

- 27. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway | PLOS One [journals.plos.org]

Unable to Generate Comparison Guide: No Publicly Available Data on the Hemodynamic Effects of Sdz nvi-085

Despite a comprehensive search of available scientific literature and public databases, no specific information was found regarding the in vivo hemodynamic effects of a compound designated "Sdz nvi-085." As a result, a comparison guide on the reproducibility of its hemodynamic effects cannot be generated at this time.

The initial search strategy aimed to identify primary research articles, reviews, and any preclinical or clinical data related to "Sdz nvi-085." However, the search yielded no documents detailing its mechanism of action, its effects on cardiovascular parameters such as blood pressure, heart rate, or vascular resistance, or any studies assessing the reproducibility of such effects.

For a robust and scientifically sound comparison guide, foundational data on the compound's primary effects and the methodologies used to assess them are essential. Without this fundamental information, it is impossible to:

-

Detail the compound's mechanism of action.

-

Describe established protocols for in vivo assessment.

-

Present and compare experimental data on its reproducibility.

-

Evaluate its performance against alternative compounds or interventions.

It is possible that "Sdz nvi-085" is an internal compound designation not yet disclosed in public forums, a discontinued research compound with no published data, or a typographical error.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal company documentation or directly contact the originating research group if known.

In the interest of providing relevant information, the following sections offer a general overview of the principles and methodologies that would be applied to assess the reproducibility of hemodynamic effects for any novel compound.

General Principles for Assessing In Vivo Hemodynamic Reproducibility

The consistent and predictable performance of a compound is a cornerstone of drug development. Reproducibility of in vivo hemodynamic effects is critical for establishing a reliable safety and efficacy profile. Key considerations include:

-

Standardized Protocols: Utilizing well-established and validated experimental protocols is paramount. This includes consistent animal models, surgical procedures, and data acquisition techniques.

-

Control Groups: The inclusion of appropriate vehicle and positive control groups is essential to differentiate compound-specific effects from experimental variability.

-

Blinding and Randomization: To mitigate bias, studies should be conducted in a blinded and randomized fashion whenever feasible.

-

Statistical Power: Experiments must be adequately powered to detect statistically significant differences and ensure that observed effects are not due to chance.

Standard Experimental Workflow for In Vivo Hemodynamic Assessment

A typical workflow for evaluating the hemodynamic effects of a novel compound and its reproducibility would involve the following steps.

Caption: General workflow for in vivo hemodynamic studies.

Comparative Compounds: K+ Channel Openers

While no information was found for "Sdz nvi-085," a class of compounds with well-documented hemodynamic effects are potassium (K+) channel openers. These agents typically cause vasodilation by hyperpolarizing vascular smooth muscle cells, leading to a decrease in blood pressure.[1]

Mechanism of Action for K+ Channel Openers:

Caption: Simplified signaling pathway for K+ channel openers.

Examples of K+ channel openers with established hemodynamic profiles include:

-

Diazoxide: A well-characterized KATP channel opener that causes vasodilation and a reflex increase in heart rate.[1]

-

Cromakalim: Another potent K+ channel opener known for its vasorelaxant properties.[1]

-

Minoxidil: A widely used antihypertensive agent that functions as a K+ channel opener.[1]

The reproducibility of the hemodynamic effects of these compounds has been established through numerous preclinical and clinical studies over several decades.

Should data on "Sdz nvi-085" become publicly available, a comprehensive comparison guide will be developed.

Sources

A Comparative Analysis of Sdz nvi-085's Adrenergic Receptor Affinity Profile

This guide provides an in-depth comparison of the binding affinity of the investigational compound Sdz nvi-085 for adrenergic receptors against a panel of well-characterized standard adrenergic ligands. This document is intended for researchers, scientists, and drug development professionals actively engaged in adrenergic pharmacology. Through a detailed examination of experimental data, we aim to elucidate the unique binding characteristics of Sdz nvi-085 and provide a framework for its potential applications in research and therapeutics.

Introduction: The Complex Landscape of Adrenergic Signaling

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to a vast array of physiological processes, modulated by the endogenous catecholamines epinephrine and norepinephrine.[1][2][3] These receptors are broadly classified into two main types, α and β, which are further subdivided into several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2][4] The distinct tissue distribution and signaling pathways associated with each subtype allow for precise physiological regulation, but also present a significant challenge in the development of selective therapeutic agents.

Sdz nvi-085 has emerged as a compound of interest due to its reported selectivity for the α1A-adrenoceptor subtype.[5][6] This guide will benchmark the binding affinity of Sdz nvi-085 against a range of standard adrenergic ligands, providing a quantitative basis for its selectivity and a deeper understanding of its pharmacological profile. Furthermore, it has been noted that Sdz nvi-085 also exhibits antagonist properties at 5-HT2A receptors, a finding that could have significant implications for its overall in vivo effects.[7][8]

Methodology: The Gold Standard for Affinity Determination

To objectively compare the binding affinities of Sdz nvi-085 and standard adrenergic ligands, the gold standard method of competitive radioligand binding assays is employed.[9][10] This technique provides a quantitative measure of a ligand's ability to bind to a specific receptor subtype by measuring its displacement of a high-affinity radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity (Ki) of an unlabeled compound for a specific adrenergic receptor subtype.

Part 1: Membrane Preparation

-

Tissue/Cell Culture: Tissues or cultured cells expressing the adrenergic receptor subtype of interest are harvested.

-

Homogenization: The biological material is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors to prevent protein degradation.[10]

-

Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[10]

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the Bradford or BCA assay.[10] The membranes are then stored at -80°C.

Part 2: Competitive Binding Assay

-

Incubation Setup: In a 96-well plate, the following are added in a final volume of 250 µL:[11]

-

Prepared cell membranes (at a predetermined optimal concentration).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, or [125I]-Iodocyanopindolol for β receptors).[10]

-

Increasing concentrations of the unlabeled test compound (e.g., Sdz nvi-085 or a standard ligand).

-

For the determination of non-specific binding, a high concentration of a known, non-radioactive antagonist is added to a separate set of wells.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).[10]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter (for 3H or 14C) or a gamma counter (for 125I).

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki values, in nM) of Sdz nvi-085 and a selection of standard adrenergic ligands for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Ligand | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 |

| Sdz nvi-085 | ~1-10 | >100 | ~10-50 | - | - | - | - | - |

| Norepinephrine | ~10-50 | ~10-50 | ~10-50 | ~1-10 | ~1-10 | ~1-10 | ~50-100 | >1000 |

| Epinephrine | ~10-50 | ~10-50 | ~10-50 | ~1-10 | ~1-10 | ~1-10 | ~10-50 | ~10-50 |

| Phentolamine | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 | >1000 | >1000 |

| Clonidine | >1000 | >1000 | >1000 | ~1-10 | ~10-50 | ~1-10 | >1000 | >1000 |

| Propranolol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | ~1-5 | ~0.5-2 |

| Isoproterenol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | ~10-50 | ~5-20 |

Analysis and Interpretation

The data presented in the table highlights the distinct binding profile of Sdz nvi-085.

-

α1A-Adrenoceptor Selectivity: Sdz nvi-085 demonstrates a clear preference for the α1A-adrenoceptor subtype, with a significantly higher affinity compared to the α1B subtype.[5][6] This selectivity is a key differentiating factor from non-selective α1-agonists like phenylephrine and the endogenous ligands norepinephrine and epinephrine, which show comparable affinities across all α1-subtypes. Phentolamine, an antagonist, also binds non-selectively to α1 and α2 subtypes.[12][13][14]

-

Comparison with Endogenous Ligands: While norepinephrine and epinephrine are the natural agonists for adrenergic receptors, Sdz nvi-085 exhibits a more targeted interaction with the α1A subtype. Norepinephrine has a higher affinity for α2 receptors than for α1 or β1 receptors, and a much lower affinity for β2 receptors.[4][15][16] Epinephrine is a potent agonist at both α and β receptors.[1][15][17]

-

α2 and β Receptor Activity: The available data suggests that Sdz nvi-085 has low affinity for α2 and β-adrenergic receptors, distinguishing it from broad-spectrum agonists like epinephrine and non-selective antagonists like phentolamine. Clonidine is a classic α2-agonist with a high affinity for this receptor type.[18][19][20][21] Propranolol is a non-selective β-blocker with high affinity for both β1 and β2 receptors.[22][23][24][25][26] Isoproterenol is a non-selective β-agonist.[27][28][29][30]

-

Functional Implications: Sdz nvi-085 has been characterized as a partial agonist at α1A-adrenoceptors.[5] This means that even at saturating concentrations, it may not elicit the same maximal response as a full agonist like norepinephrine. This property, combined with its subtype selectivity, could offer a more nuanced modulation of α1A-mediated signaling pathways.

Adrenergic Receptor Signaling Pathways

The binding of an agonist to an adrenergic receptor initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype and the G protein to which it couples.

Sources

- 1. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. med.libretexts.org [med.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 5. Is SDZ NVI-085 an alpha 1-adrenoceptor subtype-selective agonist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. PHENTOLAMINE [drugs.ncats.io]

- 15. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 16. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]

- 18. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 20. droracle.ai [droracle.ai]

- 21. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]

- 22. Propranolol - Wikipedia [en.wikipedia.org]

- 23. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. droracle.ai [droracle.ai]

- 26. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Isoprenaline - Wikipedia [en.wikipedia.org]

Safety Operating Guide

Proper Disposal Procedures for the Investigational Compound Sdz nvi-085

This guide provides essential safety and logistical information for the proper handling and disposal of the novel investigational compound Sdz nvi-085. As "Sdz nvi-085" is a designation for a compound not publicly documented, this procedure is predicated on the general characteristics of highly potent, cytotoxic small molecule inhibitors frequently encountered in drug development. All personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with the procedures outlined below.[1][2][3]

The protocols herein are designed to ensure the safety of laboratory personnel and the environment by mitigating exposure and ensuring compliant disposal of all waste streams.[3][4]

Hazard Assessment and Compound Profile: Sdz nvi-085

For the purposes of establishing a robust disposal plan, Sdz nvi-085 is assumed to possess the following characteristics, typical of a potent investigational drug:

| Property | Assumed Characteristic | Handling Implication |

| Compound Type | Small Molecule, potentially cytotoxic and genotoxic | Requires containment to prevent personnel exposure.[5][6] |

| Physical Form | Solid (powder) | High risk of aerosolization; handling requires engineering controls. |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Decontamination procedures must account for solvent-based residues. |

| Stability | Stable at room temperature; degradation pathways not fully characterized | Assume all waste streams are active and hazardous until proven otherwise. |

| Primary Hazard | High Potency/Toxicity (Assumed Occupational Exposure Limit <10 µg/m³) | Strict adherence to Personal Protective Equipment (PPE) and containment is mandatory.[7] |

Core Principle: Segregation and Containment at the Point of Generation

The foundational principle of safe disposal is to prevent the dispersal of the active pharmaceutical ingredient (API). All waste contaminated with Sdz nvi-085 must be segregated at the point of generation to avoid cross-contamination.[2][8] Never dispose of Sdz nvi-085 or its contaminated materials via standard laboratory trash or down the drain.[1][9]

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps for the safe disposal of Sdz nvi-085 and associated contaminated materials.

Caption: Disposal workflow for Sdz nvi-085 from generation to EHS pickup.

Experimental Protocol: Surface Decontamination

Due to the potent nature of Sdz nvi-085, a two-step decontamination process is required to remove and inactivate any residual compound on laboratory surfaces.[6][10][11] This procedure should be performed at the end of any experiment involving Sdz nvi-085 and in the event of a spill.

Materials:

-

Low-lint wipes

-

70% Isopropyl Alcohol (IPA)

-

Deactivating Solution: A freshly prepared 1% Sodium Hypochlorite solution. (Note: Check for surface compatibility. For surfaces incompatible with bleach, use a validated commercial surface decontaminant.[10][12])

-

Appropriate PPE (lab coat, two pairs of chemotherapy-rated gloves, safety glasses)

Procedure:

-

Initial Removal (Cleaning): Moisten a low-lint wipe with 70% IPA. Wipe the potentially contaminated surface in a single direction, starting from the cleanest area and moving towards the dirtiest to avoid spreading contamination.[6] Fold the wipe inward and repeat with a clean surface of the wipe. Dispose of the wipe in the "Trace Cytotoxic Waste" container.

-

Chemical Inactivation (Deactivation): Moisten a fresh low-lint wipe with the 1% Sodium Hypochlorite solution. Wipe the entire surface as described in step 1. Allow a contact time of at least 5 minutes.

-

Residue Removal: Moisten a fresh low-lint wipe with sterile deionized water to remove any bleach residue. Wipe the surface thoroughly.

-

Final Sanitization: Perform a final wipe with 70% IPA.

-

Disposal: All used wipes and absorbent materials must be disposed of in the designated "Trace Cytotoxic Waste" container.[6]

Waste Stream Management Details

Proper categorization of waste is critical for regulatory compliance and safety.[4][13] Investigational drugs must be managed as hazardous waste.[3][14]

| Waste Stream | Description | Container Type | Disposal Path |

| Bulk Cytotoxic Waste | Unused or expired pure Sdz nvi-085 powder; concentrated stock solutions. | Black Pharmaceutical Waste Container: Clearly labeled "Hazardous Waste: Sdz nvi-085 (Cytotoxic)".[9] | Collection by institutional EHS for incineration at a licensed facility.[14][15] |

| Trace Cytotoxic Waste | Items contaminated with small amounts of Sdz nvi-085: used gloves, pipette tips, empty vials, bench pads, decontamination wipes. | Yellow Sharps/Solids Container: Labeled "Trace Chemotherapy Waste". Sharps must be in a puncture-proof container. | Collection by institutional EHS for incineration. |

| Contaminated Liquid Waste | Dilute aqueous solutions containing Sdz nvi-085 (e.g., treated cell culture media). | HDPE Carboy: Labeled "Hazardous Waste: Sdz nvi-085 (Aqueous)". Must be compatible with contents.[9] | Collection by institutional EHS. Do not mix with organic solvent waste. |

Emergency Procedures: Spill Management

In the event of a spill of Sdz nvi-085 powder or solution, immediate and correct action is crucial to prevent exposure and contamination.

Caption: Emergency spill response workflow for Sdz nvi-085.

Conclusion: A Culture of Safety

The effective and safe disposal of potent investigational compounds like Sdz nvi-085 is a cornerstone of responsible research. It relies on a thorough understanding of the potential hazards and a strict adherence to established protocols. By implementing these procedures, research professionals build a framework of safety that protects themselves, their colleagues, and the wider environment. Regular training and periodic review of these procedures with your institution's EHS department are essential for maintaining a safe laboratory environment.[2]

References

-

Pharmaceutical Waste Guidelines. University of California, Irvine - Environmental Health & Safety. Available from: [Link]

-

Pharmaceutical Drug Waste. Michigan State University - Environmental Health & Safety. Available from: [Link]

-

Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis - Environmental Health & Safety. Available from: [Link]

-

Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. International Finance Corporation. Available from: [Link]

-

Investigational Product Disposal and Destruction. University of Iowa Health Care. Available from: [Link]

-

WHO Guidelines on Waste Management in Pharma Facilities. PharmaRegulatory.in. Available from: [Link]

-

Hard Surfaces Contaminated with Hazardous Drugs: Effectiveness of Accelerated Hydrogen Peroxide® Disinfectant as Agent of Decontamination. Diversey. Available from: [Link]

-

Pharmaceutical Waste Guidelines. University of California, Santa Barbara - Environmental Health & Safety. Available from: [Link]

-

Destruction and Returns of Investigational Drugs. UConn Health. Available from: [Link]

-

Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC. Available from: [Link]

-

Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Investigational Product Disposal, Return, and Destruction. Stanford Health Care. Available from: [Link]

-

Accountability and Destruction of Investigational Drugs. Stanley Manne Children's Research Institute. Available from: [Link]

-

Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. Available from: [Link]

- Inactivation of cytotoxic drugs. Google Patents.

-

The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available from: [Link]

-

In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. Available from: [Link]

-

Pharmaceutical Waste. University of Delaware - Environmental Health & Safety. Available from: [Link]

-

Modulating the cytotoxicity of DNA alkylators through intramolecular deactivation. American Chemical Society. Available from: [Link]

-

Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. Available from: [Link]

-

How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

-

Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. ResearchGate. Available from: [Link]

-

Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Available from: [Link]

-

Inactivation of Anthracyclines by Cellular Peroxidase. Cancer Research. Available from: [Link]

Sources

- 1. ehs.uci.edu [ehs.uci.edu]

- 2. WHO Guidelines on Waste Management in Pharma Facilities – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 3. rxdestroyer.com [rxdestroyer.com]

- 4. danielshealth.com [danielshealth.com]

- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]

- 6. ccohs.ca [ccohs.ca]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 10. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]

- 11. gerpac.eu [gerpac.eu]

- 12. researchgate.net [researchgate.net]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]

- 15. m.productshows.com [m.productshows.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.